

BI-4020: A Technical Guide to a Fourth-Generation EGFR Inhibitor

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Compound of Interest

Compound Name: **BI-4020**

Cat. No.: **B1192375**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4020 is a potent, orally bioavailable, and reversible fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has demonstrated significant activity against EGFR mutations that confer resistance to previous generations of TKIs, most notably the T790M and C797S mutations. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **BI-4020**.

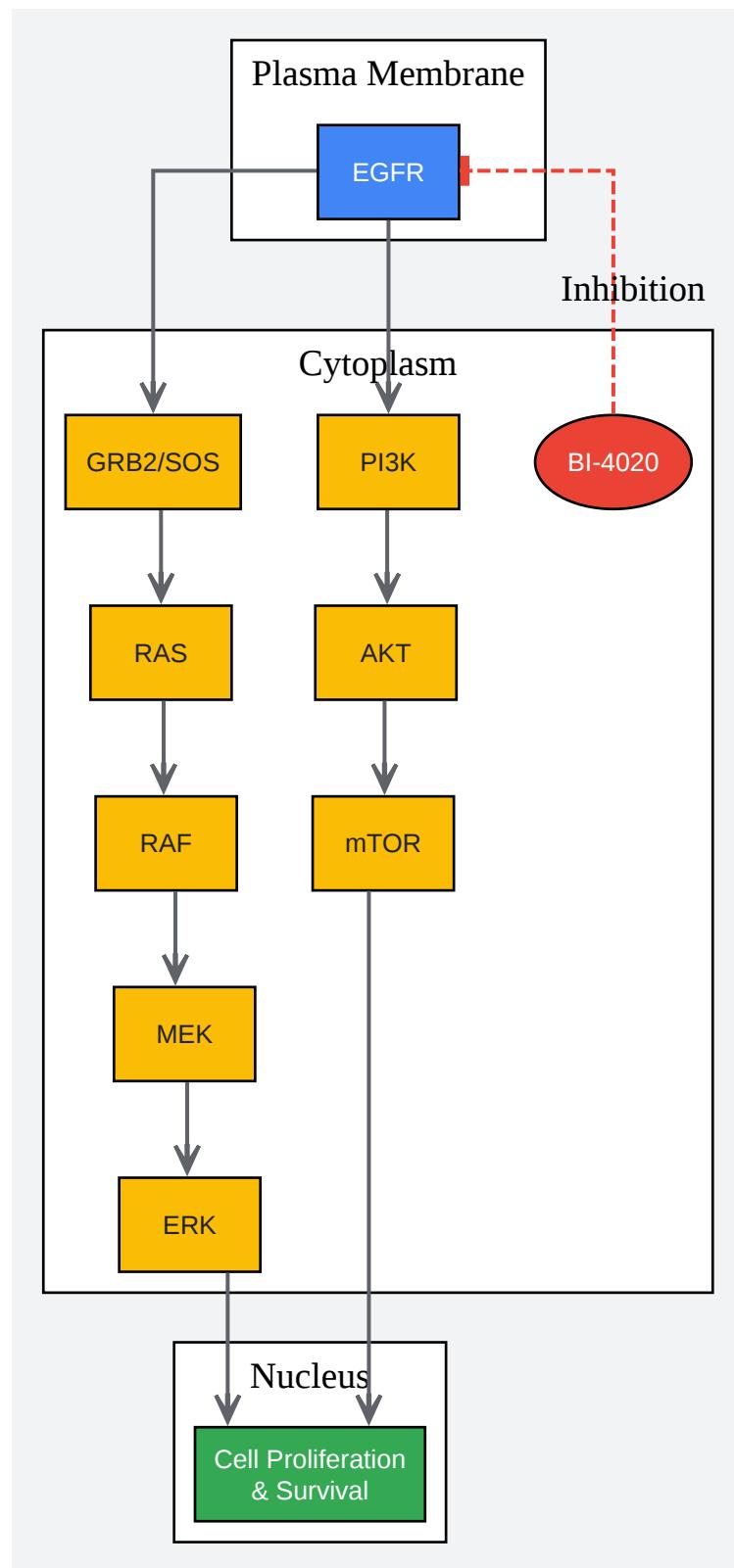
Chemical Structure and Properties

BI-4020 is a macrocyclic compound with a complex chemical structure that contributes to its high potency and selectivity.

Property	Value	Source
IUPAC Name	(R,E)-11,26,7-trimethyl-56-((4-methylpiperazin-1-yl)methyl)-52,53-dihydro-11H,51H-11-oxa-4-aza-5(2,1)-benzo[d]imidazola-2(2,4)-pyridina-1(4,5)-pyrazolacycloundecaphan-3-one	[1]
Chemical Formula	C30H38N8O2	[1]
Molecular Weight	542.69 g/mol	[1]
SMILES String	O=C(C1=CC(C)=NC(C2=C(OCCC--INVALID-LINK--C3)N(C)N=C2)=C1)/N=C(N4)/N3C5=C4C=CC(CN6CCN(C)C6)=C5	[2]
Solubility	DMSO: 250 mg/mL (460.68 mM)	[2]

Mechanism of Action and Signaling Pathway

BI-4020 functions as an ATP-competitive inhibitor of the EGFR kinase domain. Its macrocyclic structure allows it to bind with high affinity to the ATP-binding pocket, even in the presence of resistance mutations like T790M and C797S.[\[3\]](#) By blocking the kinase activity of EGFR, **BI-4020** inhibits the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[\[4\]](#)[\[5\]](#)[\[6\]](#)



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Caption: EGFR signaling pathway and the inhibitory action of **BI-4020**.

In Vitro Activity

BI-4020 has demonstrated potent inhibitory activity against various EGFR mutations in both biochemical and cellular assays.

Kinase Inhibition Assay

The inhibitory activity of **BI-4020** against different EGFR variants was determined using a Homogeneous Time Resolved Fluorescence (HTRF) KinEASE assay.[\[2\]](#)

EGFR Mutant	BI-4020 IC50 (nM)
del19/T790M/C797S	0.2
del19/T790M	1
del19	1
Wild-Type (WT)	190

Source:[\[2\]](#)

Cell Proliferation Assay

The anti-proliferative activity of **BI-4020** was assessed in Ba/F3 cells engineered to express various EGFR mutations.

Ba/F3 Cell Line (EGFR Mutant)	BI-4020 IC50 (nM)
del19/T790M/C797S	0.2

Source:[\[7\]](#)

In Vivo Efficacy

The anti-tumor efficacy of **BI-4020** has been evaluated in mouse xenograft models.

PC-9 Xenograft Model

In a xenograft model using human PC-9 non-small cell lung cancer (NSCLC) cells, which harbor an EGFR del19/T790M/C797S triple mutation, **BI-4020** induced significant tumor regression.[\[7\]](#)

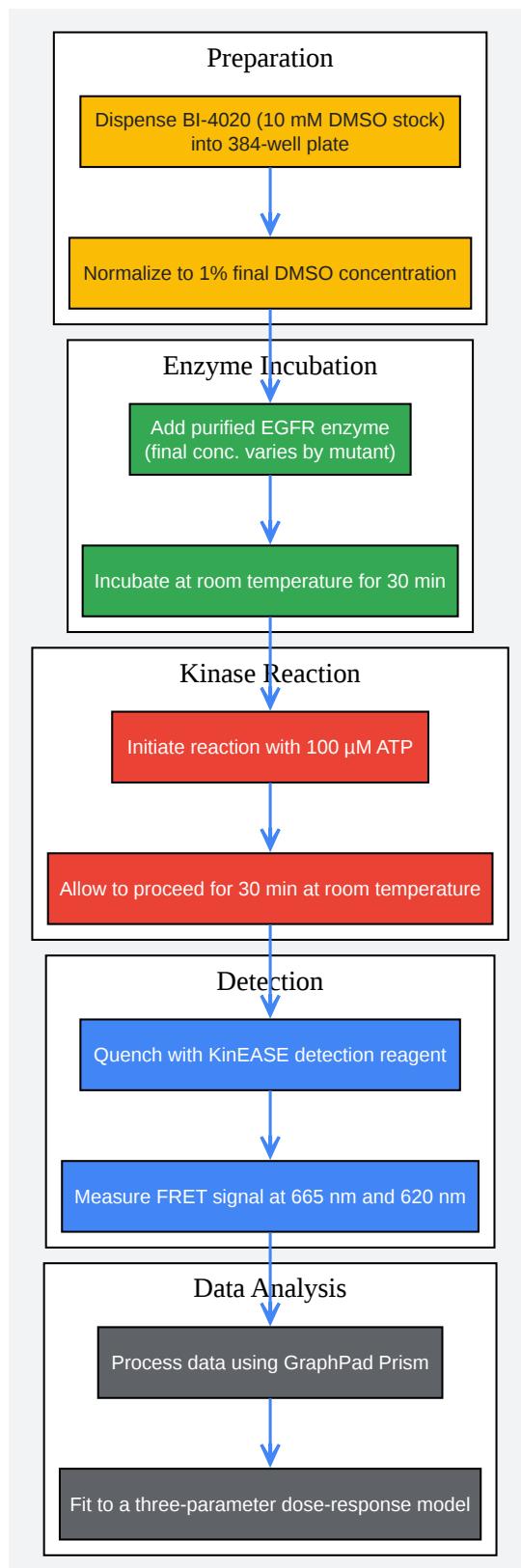
Treatment	Dose	Outcome
BI-4020	10 mg/kg	121% Tumor Growth Inhibition (TGI)
Osimertinib	25 mg/kg	6% TGI

Source:[\[7\]](#)

Experimental Protocols

Kinase Inhibition Assay (HTRF)

A detailed protocol for the HTRF KinEASE tyrosine kinase assay is provided below.



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Caption: Workflow for the HTRF Kinase Inhibition Assay.

Materials:

- HTRF KinEASE tyrosine kinase assay kit (Cisbio)
- **BI-4020** (10 mM stock in DMSO)
- Purified EGFR kinase domains (WT and mutants)
- ATP
- 384-well plates
- Multidrop Combi dispenser
- PHERAstar microplate reader

Procedure:

- **BI-4020** is dispensed into 384-well plates and normalized to a final DMSO concentration of 1%.
- Assay buffer containing the purified EGFR kinase domain is added to the wells and incubated with the inhibitor for 30 minutes at room temperature. The final enzyme concentration varies depending on the EGFR variant (e.g., 5 nM for WT, 0.02 nM for L858R/T790M).[2]
- The kinase reaction is initiated by the addition of 100 μ M ATP and proceeds for 30 minutes at room temperature.
- The reaction is quenched using the detection reagent from the KinEASE assay kit.
- The HTRF signal is measured at 665 nm and 620 nm using a microplate reader.
- Data are processed and fitted to a three-parameter dose-response model to determine IC50 values.[2]

Cell Proliferation Assay

Cell Lines:

- Ba/F3 cells engineered to express various EGFR mutants. These cells are dependent on the expressed EGFR mutant for their proliferation and survival.[8]

General Protocol:

- Cells are seeded in 96-well plates at an appropriate density.
- Cells are treated with a range of concentrations of **BI-4020**.
- After a defined incubation period (e.g., 72 hours), cell viability is assessed using a suitable method such as the MTT or CellTiter-Glo assay.[8]
- The percentage of cell proliferation inhibition is calculated relative to untreated control cells.
- IC₅₀ values are determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Xenograft Tumor Model

Animal Model:

- Immunocompromised mice (e.g., NMRI nude mice).

General Protocol:

- Human NSCLC cells harboring the desired EGFR mutation (e.g., PC-9 with del19/T790M/C797S) are implanted subcutaneously into the mice.
- Once tumors reach a palpable size, mice are randomized into treatment and control groups.
- **BI-4020** is administered to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., 10 mg/kg daily).[7]
- Tumor volume and body weight are measured regularly throughout the study.
- At the end of the study, the tumor growth inhibition (TGI) is calculated.

Conclusion

BI-4020 is a promising fourth-generation EGFR inhibitor with potent activity against clinically relevant resistance mutations. Its macrocyclic structure confers high affinity and selectivity, leading to significant anti-tumor efficacy in preclinical models. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on novel therapies for EGFR-mutant NSCLC.

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